Cas no 1710854-02-6 (3-(3,5-Dimethoxy-phenyl)-1H-pyrazol-4-ylamine)

3-(3,5-Dimethoxy-phenyl)-1H-pyrazol-4-ylamine 化学的及び物理的性質
名前と識別子
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- 3-(3,5-Dimethoxy-phenyl)-1H-pyrazol-4-ylamine
- 1H-Pyrazol-4-amine, 3-(3,5-dimethoxyphenyl)-
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- インチ: 1S/C11H13N3O2/c1-15-8-3-7(4-9(5-8)16-2)11-10(12)6-13-14-11/h3-6H,12H2,1-2H3,(H,13,14)
- InChIKey: GQSNNHPVAFCAQZ-UHFFFAOYSA-N
- SMILES: N1C=C(N)C(C2=CC(OC)=CC(OC)=C2)=N1
3-(3,5-Dimethoxy-phenyl)-1H-pyrazol-4-ylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM510461-1g |
3-(3,5-Dimethoxyphenyl)-1H-pyrazol-4-amine |
1710854-02-6 | 97% | 1g |
$568 | 2022-06-12 |
3-(3,5-Dimethoxy-phenyl)-1H-pyrazol-4-ylamine 関連文献
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3-(3,5-Dimethoxy-phenyl)-1H-pyrazol-4-ylamineに関する追加情報
3-(3,5-Dimethoxy-phenyl)-1H-pyrazol-4-ylamine: A Comprehensive Overview
The compound 3-(3,5-Dimethoxy-phenyl)-1H-pyrazol-4-ylamine, also known by its CAS registry number 1710854-02-6, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The molecule consists of a pyrazole ring, which is a five-membered aromatic heterocycle containing two nitrogen atoms, and a substituted phenyl group with methoxy substituents at the 3 and 5 positions. This combination imparts the compound with interesting electronic and steric properties, making it a valuable substrate for further chemical modifications and biological evaluations.
The synthesis of 3-(3,5-Dimethoxy-phenyl)-1H-pyrazol-4-ylamine typically involves multi-step organic reactions. One common approach is the condensation of a suitable carbonyl compound with an amine or hydrazine derivative to form the pyrazole ring. Subsequent substitution reactions are employed to introduce the methoxy groups on the phenyl ring. The optimization of these reaction conditions has been a focus of recent studies, with researchers exploring greener and more efficient synthetic pathways. For instance, microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining high yields.
The structural features of this compound make it an attractive candidate for various applications. In the pharmaceutical industry, pyrazole derivatives are known for their ability to modulate enzyme activity and receptor binding. Recent studies have highlighted the potential of 3-(3,5-Dimethoxy-phenyl)-1H-pyrazol-4-ylamine as an inhibitor of certain kinase enzymes, which are implicated in cancer progression. Additionally, the presence of methoxy groups on the phenyl ring enhances the compound's solubility and bioavailability, making it more suitable for in vivo studies.
In terms of biological activity, this compound has shown promising results in preliminary assays. For example, in vitro experiments have demonstrated its ability to inhibit the growth of cancer cell lines by targeting specific signaling pathways. Furthermore, computational modeling studies have provided insights into its molecular interactions with key proteins, suggesting potential for drug repurposing or lead optimization in therapeutic development.
The latest research on 3-(3,5-Dimethoxy-phenyl)-1H-pyrazol-4-ylamine also emphasizes its role in materials science. The pyrazole moiety is known to exhibit nonlinear optical properties, which could be exploited in the development of advanced materials for optical devices. Researchers are currently investigating methods to incorporate this compound into polymer matrices to enhance their electronic properties.
In conclusion, 3-(3,5-Dimethoxy-phenyl)-1H-pyrazol-4-ylamine is a versatile compound with diverse applications across multiple scientific disciplines. Its unique structure and functional groups make it an ideal candidate for further exploration in both academic and industrial settings. As research continues to uncover new potentials for this molecule, it is likely to play an increasingly important role in advancing our understanding of chemical biology and material science.
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